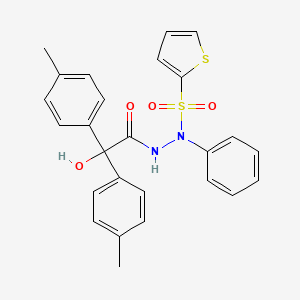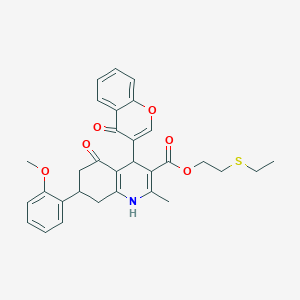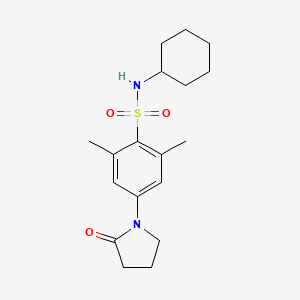![molecular formula C27H24ClN3O2S B14948631 (2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14948631.png)
(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound characterized by its unique thiazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the phenylethyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, impacting the compound’s reactivity.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-(3-BROMOPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE
- (2E)-N-(3-FLUOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C27H24ClN3O2S |
|---|---|
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-(2-phenylethylimino)-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C27H24ClN3O2S/c28-22-12-7-13-23(18-22)30-26(33)24-19-25(32)31(17-15-21-10-5-2-6-11-21)27(34-24)29-16-14-20-8-3-1-4-9-20/h1-13,18-19H,14-17H2,(H,30,33) |
Clé InChI |
ZBVHPFWQDYGVPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN=C2N(C(=O)C=C(S2)C(=O)NC3=CC(=CC=C3)Cl)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B14948580.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)

![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14948612.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate](/img/structure/B14948624.png)

